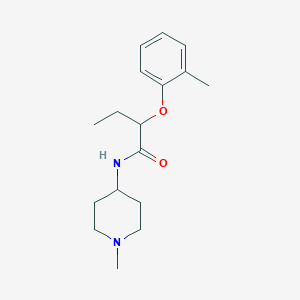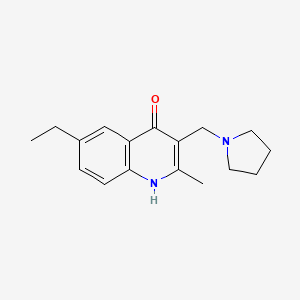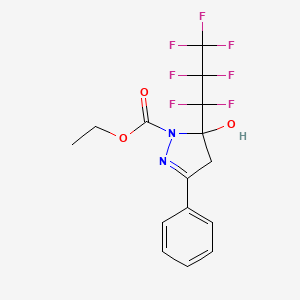
2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MPMP belongs to the class of piperidine derivatives and has been studied for its biochemical and physiological effects.
作用机制
The exact mechanism of action of 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory and immune responses. 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has also been shown to modulate the activity of the dopamine D2 receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in vitro and in vivo. 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has also been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease and other neurological disorders.
实验室实验的优点和局限性
2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide also has a low toxicity and is stable under a variety of conditions. However, there are also limitations to the use of 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide in lab experiments. It has limited solubility in water, which may make it difficult to use in certain assays. In addition, 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has not been extensively studied in vivo, which may limit its potential applications in the field of medicine.
未来方向
There are several future directions for the study of 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. One direction is to further investigate its potential applications in the treatment of cancer and neurological disorders. Another direction is to study the effects of 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide on other signaling pathways and enzymes, which may provide insight into its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide in vivo, which may pave the way for its development as a therapeutic agent.
合成方法
2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide can be synthesized using a variety of methods, including the reaction of 2-(2-methylphenoxy)butyric acid with N-(1-methyl-4-piperidinyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 2-(2-methylphenoxy)butyric acid with N-(1-methyl-4-piperidinyl)aminoethanol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
科学研究应用
2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been studied for its potential applications in the field of medicine. It has been shown to have an inhibitory effect on the growth of cancer cells in vitro and in vivo. 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has also been studied for its potential use as an analgesic and anti-inflammatory agent. In addition, 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
属性
IUPAC Name |
2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-4-15(21-16-8-6-5-7-13(16)2)17(20)18-14-9-11-19(3)12-10-14/h5-8,14-15H,4,9-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIPQEAIELYGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-({[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5129335.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5129352.png)
![2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5129360.png)

![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5129372.png)
![5-[2-(benzyloxy)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5129378.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}-4-(dimethylamino)-2-methoxy-5-nitrobenzamide](/img/structure/B5129397.png)

![3-(2-fluorophenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129406.png)



![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B5129434.png)
![N-(3-fluorophenyl)-N'-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5129436.png)